

# Overcoming Savolitinib resistance through combination therapies

Author: BenchChem Technical Support Team. Date: December 2025



## Technical Support Center: Overcoming Savolitinib Resistance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to **Savolitinib** and exploring combination therapies.

### Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of acquired resistance to Savolitinib?

A1: Acquired resistance to **Savolitinib**, a potent and selective MET inhibitor, can arise through several mechanisms. These primarily involve the activation of bypass signaling pathways that render the cancer cells independent of MET signaling for their survival and proliferation. Key mechanisms identified in non-small cell lung cancer (NSCLC) and other cancers include:

- MET-Independent mTOR and MYC Activation: Upregulation of MYC and constitutive
  activation of the mTOR pathway are conserved features in Savolitinib-resistant clones.[1][2]
   [3] This allows cancer cells to bypass the effects of MET inhibition.
- Switch to EGFR Dependence: In some cases, resistance is driven by a switch to dependence on Epidermal Growth Factor Receptor (EGFR) signaling.[1][2] Resistant cells may show increased EGFR phosphorylation.[1]

### Troubleshooting & Optimization





- Activation of PIM Kinase Signaling: A novel mechanism of acquired resistance involves the activation of PIM kinase signaling.[2][3]
- On-Target MET Mutations: In some instances, particularly in MET-amplified gastric cancer, acquired resistance can be due to secondary mutations in the MET gene itself, such as D1228V/N/H and Y1230C mutations.[4]

Q2: What combination therapies have shown promise in overcoming **Savolitinib** resistance?

A2: Several combination strategies have been investigated to overcome **Savolitinib** resistance, with a focus on targeting the identified bypass pathways:

- Savolitinib and EGFR Inhibitors (e.g., Osimertinib): This is a well-studied combination, particularly for patients with EGFR-mutated NSCLC who develop MET amplification as a resistance mechanism to EGFR TKIs.[5][6][7][8][9][10][11][12][13][14][15] Clinical trials like SACHI, SAFFRON, TATTON, and SAVANNAH have demonstrated the efficacy of this combination.[5][6][7][9][10][11][13]
- Savolitinib and mTOR Inhibitors: Given that mTOR activation is a key resistance mechanism, dual mTORC1/2 inhibitors can resensitize resistant cells to Savolitinib.[1][2]
- **Savolitinib** and PIM Inhibitors: For resistance driven by PIM kinase signaling, the combination with a PIM inhibitor has been shown to restore **Savolitinib** sensitivity in preclinical models.[2][3]
- **Savolitinib** and VEGFR Inhibitors (e.g., Fruquintinib): In clear cell renal cell carcinoma, a synergistic anti-tumor effect has been observed with the combination of **Savolitinib** and the VEGFR inhibitor Fruquintinib.[16][17]

Q3: My MET-amplified cells are showing reduced sensitivity to **Savolitinib**. What should I investigate first?

A3: If you observe a decrease in **Savolitinib** sensitivity, a systematic investigation of the potential resistance mechanisms is recommended:

 Confirm MET Inhibition: First, verify that Savolitinib is still effectively inhibiting MET phosphorylation (p-MET) in your cell line using Western blotting.



- Assess Bypass Pathway Activation: Investigate the activation status of key bypass signaling pathways. This includes checking the phosphorylation levels of EGFR, AKT, ERK, and S6 (a downstream target of mTOR) via Western blotting.[1][18]
- Evaluate MYC Expression: Analyze the expression levels of MYC, as its overexpression is a common feature of resistance.[1][19]
- Sequence the MET Kinase Domain: If bypass pathway activation is not evident, consider sequencing the MET kinase domain to check for the emergence of secondary resistance mutations.[4]

### **Troubleshooting Guides**

## Problem 1: Unexpectedly high cell viability in Savolitinib-treated, MET-dependent cell lines.

- Possible Cause 1: Suboptimal Drug Concentration.
  - Troubleshooting: Verify the concentration and activity of your Savolitinib stock. Perform a
    dose-response curve to determine the accurate IC50 value for your specific cell line and
    experimental conditions. The GI50 for sensitive NSCLC cell lines like NCI-H1993 and
    EBC-1 is in the low nanomolar range (around 2-5 nM).[20]
- Possible Cause 2: Development of Resistance.
  - Troubleshooting: Culture the cells in the absence of Savolitinib for several passages to see if sensitivity is restored. If not, resistance may be stable. Proceed to investigate resistance mechanisms as described in Q3 of the FAQ.
- Possible Cause 3: Experimental Artifact.
  - Troubleshooting: Ensure proper cell seeding density and health. Review your cell viability assay protocol for any potential errors in reagent preparation or incubation times.[21][22]
     [23][24]

# Problem 2: Inconsistent results in combination therapy experiments (e.g., Savolitinib + Osimertinib).



- Possible Cause 1: Inappropriate Dosing and Scheduling.
  - Troubleshooting: The timing and dosage of each drug are critical for observing synergistic effects. For in vivo studies, consider the pharmacokinetic and pharmacodynamic properties of both drugs.[25] For in vitro studies, a checkerboard assay with varying concentrations of both drugs can help identify the optimal synergistic ratio.
- Possible Cause 2: Cell Line Heterogeneity.
  - Troubleshooting: Resistance mechanisms can be heterogeneous even within the same cell line.[2] Consider single-cell cloning to isolate and characterize subpopulations with different resistance profiles.
- Possible Cause 3: Off-target effects of combination drugs.
  - Troubleshooting: Include appropriate controls for each drug alone and the vehicle. If possible, use a second, structurally different inhibitor for the same target to confirm that the observed effect is on-target.

#### **Data Presentation**

Table 1: In Vitro Efficacy of Savolitinib in MET-Altered Cancer Cell Lines

| Cell Line | Cancer Type | MET Alteration | Savolitinib<br>GI50 (nM) | Reference |
|-----------|-------------|----------------|--------------------------|-----------|
| NCI-H1993 | NSCLC       | Amplification  | 4.20                     | [20]      |
| EBC-1     | NSCLC       | Amplification  | 2.14                     | [20]      |

Table 2: Clinical Efficacy of **Savolitinib** and Osimertinib Combination in EGFR-Mutated, MET-Amplified NSCLC



| Clinical Trial                         | Treatment Arm                | Objective<br>Response<br>Rate (ORR) | Median Duration of Response (DoR) (months) | Reference |
|----------------------------------------|------------------------------|-------------------------------------|--------------------------------------------|-----------|
| SACHI                                  | Savolitinib +<br>Osimertinib | 58%                                 | 8.4                                        | [5]       |
| SACHI                                  | Chemotherapy                 | 34%                                 | 3.2                                        | [5]       |
| SAVANNAH<br>(IHC90+ and/or<br>FISH10+) | Savolitinib +<br>Osimertinib | 49%                                 | 9.3                                        | [13]      |
| TATTON (Part<br>B2)                    | Savolitinib +<br>Osimertinib | 65%                                 | -                                          | [15]      |
| TATTON (Part<br>B3)                    | Savolitinib +<br>Osimertinib | 67%                                 | -                                          | [15]      |
| TATTON (Part D)                        | Savolitinib +<br>Osimertinib | 62%                                 | -                                          | [15]      |

Table 3: Preclinical In Vivo Efficacy of **Savolitinib** and Osimertinib Combination



| Model                        | Treatment                                              | Tumor Growth<br>Inhibition (TGI) | Reference |
|------------------------------|--------------------------------------------------------|----------------------------------|-----------|
| EGFRm, MET-<br>amplified PDX | Savolitinib (15 mg/kg)                                 | ~84%                             | [25]      |
| EGFRm, MET-<br>amplified PDX | Osimertinib (10<br>mg/kg)                              | 34% (not significant)            | [25]      |
| EGFRm, MET-<br>amplified PDX | Savolitinib (15 mg/kg)<br>+ Osimertinib (10<br>mg/kg)  | 84% tumor regression             | [25]      |
| EGFRm, MET-<br>amplified PDX | Savolitinib (0.3 mg/kg)<br>+ Osimertinib (10<br>mg/kg) | 81%                              | [25]      |

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[22][24]

- Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
- Compound Treatment: Prepare serial dilutions of Savolitinib and/or the combination drug in culture medium. Remove the old medium from the wells and add 100 μL of the drugcontaining medium. Include vehicle-only wells as a control. Incubate for 72 hours.
- MTT Addition: Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: Add 100  $\mu$ L of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.



- Absorbance Measurement: Mix gently to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

#### **Western Blotting for Signaling Pathway Analysis**

This protocol provides a general framework for analyzing protein expression and phosphorylation status.[26][27][28][29]

- Sample Preparation:
  - Culture cells to 70-80% confluency and treat with Savolitinib and/or combination drugs for the desired time.
  - Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  - Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- SDS-PAGE:
  - Mix 20-40 μg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
  - Load the samples onto an SDS-polyacrylamide gel along with a molecular weight marker.
  - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking and Antibody Incubation:



- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-MET, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MYC, anti-β-actin) overnight at 4°C with gentle shaking.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane three times with TBST.
  - Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

### In Vivo Xenograft Model for Drug Resistance Studies

This is a generalized protocol and all animal experiments must be conducted in accordance with institutional and national guidelines.[30][31][32][33][34]

- Cell Implantation:
  - Subcutaneously inject 1-5 x 10<sup>6</sup> cancer cells (e.g., NCI-H1993) resuspended in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).
- Tumor Growth Monitoring:
  - Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
     Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Drug Treatment:
  - When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, Savolitinib, combination therapy).



- Administer the drugs at the predetermined doses and schedule (e.g., oral gavage daily).
- Efficacy Evaluation:
  - Continue to monitor tumor volume and body weight throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by Western blot or immunohistochemistry).
- · Developing Resistant Models:
  - To develop an in vivo model of acquired resistance, treat mice with established tumors with Savolitinib until the tumors initially regress and then start to regrow. Tumors from these mice can then be harvested and passaged to create a resistant xenograft line.

#### **Visualizations**



Click to download full resolution via product page

Caption: Key signaling pathways involved in **Savolitinib** action and resistance.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Acquired savolitinib resistance in non-small cell lung cancer arises via multiple mechanisms that converge on MET-independent mTOR and MYC activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. ilcn.org [ilcn.org]
- 6. Savolitinib plus osimertinib versus platinum-based doublet chemotherapy in participants with Non-Small Cell Lung Cancer who have progressed on Osimertinib treatment [astrazenecaclinicaltrials.com]
- 7. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity -Kowalski - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Osimertinib With Savolitinib Demonstrates Stronger Efficacy Than Osimertinib Alone in Patients Who Do Not Respond Well to EGFR-TKIs Therapy | IASLC [iaslc.org]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. mdpi.com [mdpi.com]
- 11. Osimertinib + Savolitinib to Overcome Acquired MET-Mediated Resistance in Epidermal Growth Factor Receptor–Mutated, MET-Amplified Non–Small Cell Lung Cancer: TATTON -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Osimertinib + Savolitinib to Overcome Acquired MET-Mediated Resistance in Epidermal Growth Factor Receptor-Mutated, MET-Amplified Non-Small Cell Lung Cancer: TATTON PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

### Troubleshooting & Optimization





- 15. aacrjournals.org [aacrjournals.org]
- 16. hutch-med.com [hutch-med.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. hutch-med.com [hutch-med.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. 4.3. Cell Viability Assay [bio-protocol.org]
- 22. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cell Viability Assay Protocols | Thermo Fisher Scientific HK [thermofisher.com]
- 24. Cell viability assays | Abcam [abcam.com]
- 25. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation—Positive, MET-Amplified Non—Small Cell Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 多重蛋白质印迹法分析信号通路-赛默飞 | Thermo Fisher Scientific CN [thermofisher.cn]
- 28. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice PMC [pmc.ncbi.nlm.nih.gov]
- 31. Xenograft as In Vivo Experimental Model | Springer Nature Experiments [experiments.springernature.com]
- 32. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In vivo animal model experiments [bio-protocol.org]
- 34. blog.crownbio.com [blog.crownbio.com]
- To cite this document: BenchChem. [Overcoming Savolitinib resistance through combination therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612288#overcoming-savolitinib-resistance-through-combination-therapies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com